![molecular formula C26H50O8 B14477534 Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester CAS No. 70900-46-8](/img/structure/B14477534.png)
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester is an organic compound with the molecular formula C26H50O8. It is a type of ester derived from decanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester typically involves the esterification of decanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:
Decanedioic acid+2×2-(2-butoxyethoxy)ethanol→Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can hydrolyze to yield decanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms of the ester.
Aplicaciones Científicas De Investigación
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester has several applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a component in pharmaceutical formulations, particularly in controlled-release drug delivery systems.
Industry: Utilized as a lubricant and emollient in personal care products, as well as a dispersing agent in various industrial applications.
Mecanismo De Acción
The mechanism of action of decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester largely depends on its application. In drug delivery systems, it acts by forming stable complexes with drugs, thereby enhancing their solubility and bioavailability. The ester interacts with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the controlled release of the drug.
Comparación Con Compuestos Similares
Similar Compounds
- Decanedioic acid, bis(2-butoxyethyl) ester
- Decanedioic acid, bis(2-ethylhexyl) ester
- Decanedioic acid, bis(2-ethoxyethyl) ester
Uniqueness
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it particularly suitable for applications in drug delivery and polymer chemistry.
Propiedades
Número CAS |
70900-46-8 |
|---|---|
Fórmula molecular |
C26H50O8 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
bis[2-(2-butoxyethoxy)ethyl] decanedioate |
InChI |
InChI=1S/C26H50O8/c1-3-5-15-29-17-19-31-21-23-33-25(27)13-11-9-7-8-10-12-14-26(28)34-24-22-32-20-18-30-16-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
FBXNUYNATQIVEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


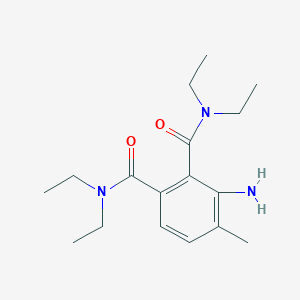
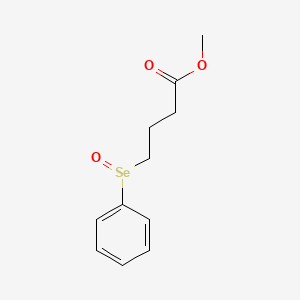

![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
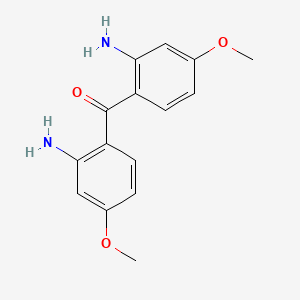
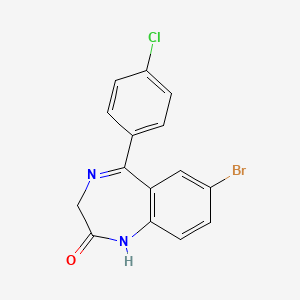
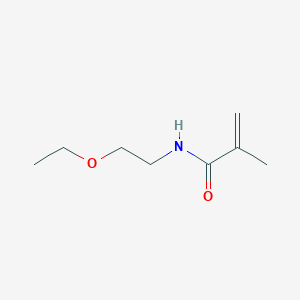
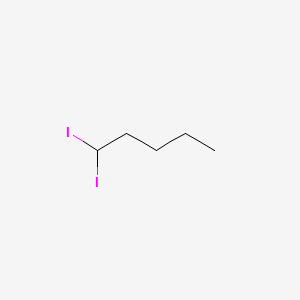
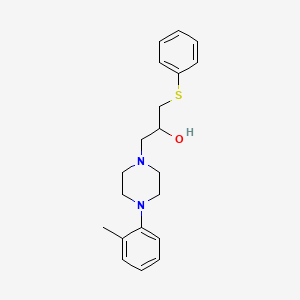
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)

